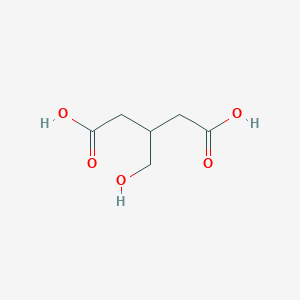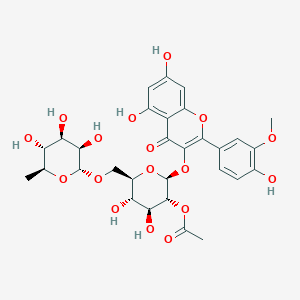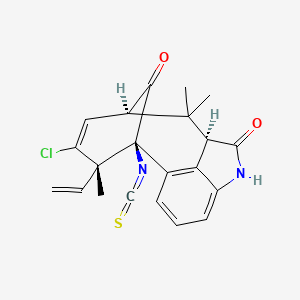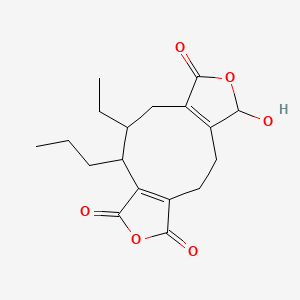
PoPo-3 cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PoPo-3(4+) is the tetracation of PoPo-1 dye. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.
Wissenschaftliche Forschungsanwendungen
1. Extraction Agent for Separation of Actinide and Lanthanide Ions
- The ligand POPO has been found to act as an effective liquid-liquid extraction agent for the separation of actinide and lanthanide ions in acidic solutions. When combined with plutonium(IV), it forms coordination complexes, which have been studied for their structural properties (Matonic et al., 2002).
2. Anion Binding to Neutral Lipid Membranes
- Research on the binding of aqueous anions to lipid bilayer membranes composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) has been conducted using deuterium NMR spectroscopy. This study highlights the interactions of anions with lipid membranes, providing insights into membrane chemistry and biophysics (Rydall & Macdonald, 1992).
3. Investigation in Membrane Biology
- Studies on cationic proteins like cardiotoxin II (CTX II) and their interaction with mixtures of POPC and POPG (phosphatidylglycerol) have been explored. This research is significant in understanding how certain proteins can alter the macroscopic phase state of lipid bilayers, contributing to the field of membrane biology and pharmacology (Carbone & Macdonald, 1996).
4. Engineering Polarity in Layered Perovskites through Cation Exchange
- Cation-exchange reactions in Ruddlesden-Popper type structures have been used to modify their properties. This research is pivotal in materials science, particularly in developing materials with specific electronic and structural properties (Zhu et al., 2018).
5. Role in Membrane Disruption by Amphiphilic Polymers
- The effects of cationic group structure in amphiphilic polymers on membrane binding and disruption have been studied. This research is crucial for understanding the interaction of these polymers with biomembranes, which has implications in drug delivery and material science (Palermo et al., 2011).
Eigenschaften
Produktname |
PoPo-3 cation |
|---|---|
Molekularformel |
C45H58N6O2+4 |
Molekulargewicht |
715 g/mol |
IUPAC-Name |
3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C45H58N6O2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4 |
InChI-Schlüssel |
SLTZZOSPGYEHBN-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



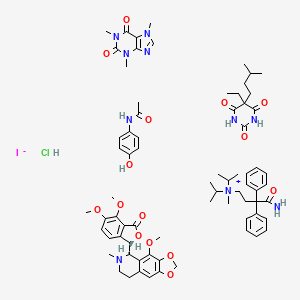
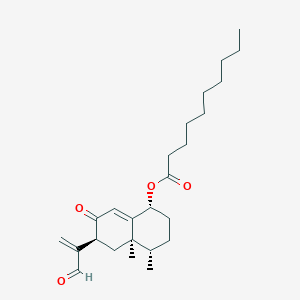

![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
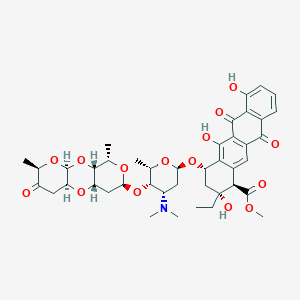
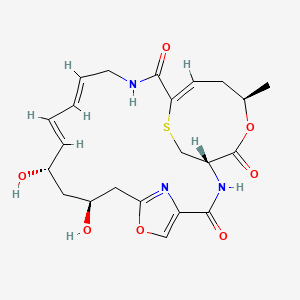
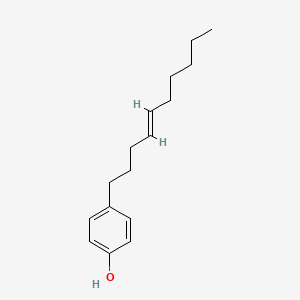
![(3S)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1247616.png)

